Non-8-yn-1-amine hydrochloride
CAS No.:
Cat. No.: VC18025366
Molecular Formula: C9H18ClN
Molecular Weight: 175.70 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C9H18ClN |
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Molecular Weight | 175.70 g/mol |
IUPAC Name | non-8-yn-1-amine;hydrochloride |
Standard InChI | InChI=1S/C9H17N.ClH/c1-2-3-4-5-6-7-8-9-10;/h1H,3-10H2;1H |
Standard InChI Key | DGCIPBLDYMLKMS-UHFFFAOYSA-N |
Canonical SMILES | C#CCCCCCCCN.Cl |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
Non-8-yn-1-amine hydrochloride consists of a nine-carbon chain with a terminal alkyne () at the eighth position and an amine group () at the first carbon, protonated as and paired with a chloride counterion. The IUPAC name non-8-yn-1-amine hydrochloride reflects this arrangement, while its SMILES notation confirms the linear topology . Key descriptors include:
Property | Value |
---|---|
Molecular formula | |
Molecular weight | 175.70 g/mol |
InChIKey | GAITWUBYOUVYMB-UHFFFAOYSA-N |
CAS Registry Number | 1314920-01-8 |
The terminal alkyne imposes significant electronic polarization, enhancing susceptibility to nucleophilic and electrophilic attacks, while the amine group enables salt formation and participation in condensation reactions .
Spectroscopic Characterization
Although experimental spectral data for Non-8-yn-1-amine hydrochloride are unavailable, analogous compounds suggest distinct signatures:
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IR Spectroscopy: A strong absorption band near 3300 cm for stretching (amine) and 2100 cm for stretching .
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NMR: NMR would show a triplet for the terminal alkyne proton (~1.9 ppm) and a multiplet for methylene groups adjacent to the amine (~2.6–3.1 ppm) .
Synthesis and Reactivity
Synthetic Routes
No direct synthesis protocols for Non-8-yn-1-amine hydrochloride are documented, but propargyl amine syntheses offer plausible pathways:
Propargylation of Ammonia
Reaction of 1,8-nonadiyne with ammonia under acidic conditions could yield the hydrochloride salt:
This method mirrors the synthesis of 4-chlorobut-2-yn-1-amine hydrochloride, where alkylation precedes salt formation.
Catalytic Hydroamination
Indium(III)-catalyzed hydroamination of 1,8-nonadiyne with ammonia represents another route, as demonstrated for quinoline-8-amine derivatives :
Reactivity Profile
The compound’s alkyne and amine groups enable diverse transformations:
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Alkyne Reactions:
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Nucleophilic Additions: Reacts with Grignard reagents to form alkylated amines.
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Cycloadditions: Participates in Huisgen azide-alkyne cycloaddition (click chemistry) for bioconjugation.
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Amine Reactions:
Applications in Research and Industry
Pharmaceutical Intermediate
Non-8-yn-1-amine hydrochloride serves as a precursor for enzyme inhibitors and heterocyclic compounds. For example, propargyl amines are pivotal in synthesizing β-lactamase inhibitors, with IC values as low as 1.6 µM:
Inhibitor | Target Enzyme | IC |
---|---|---|
Derivative A | Metallo-β-lactamase VIM | 33 ± 9 µM |
Derivative B | Metallo-β-lactamase VIM | 1.6 ± 0.3 µM |
Bioconjugation
The alkyne group enables site-specific protein labeling via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a technique critical for antibody-drug conjugates.
Catalysis
InCl-catalyzed hydroarylation of Non-8-yn-1-amine could yield quinoline derivatives, as observed in analogous systems :
Future Research Directions
Expanding Synthetic Utility
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Develop enantioselective hydroamination protocols using chiral catalysts.
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Explore electrochemical functionalization of the alkyne group.
Biological Screening
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Evaluate antimicrobial activity against multidrug-resistant pathogens.
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Assess pharmacokinetics of Non-8-yn-1-amine-derived inhibitors in vivo.
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